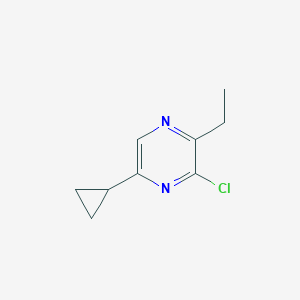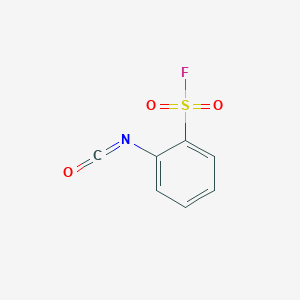![molecular formula C10H13N3 B8776543 methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B8776543.png)
methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine
Descripción general
Descripción
methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a methyl group at the 1-position and a methylaminomethyl group at the 3-position. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney® nickel and solvents such as 1-propanol to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine involves its interaction with specific molecular targets and pathways. This compound may inhibit enzymes or receptors involved in various biological processes. For instance, it could act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Pyridine: A basic nitrogen-containing heterocycle with diverse biological activities.
Dihydropyridine: Known for its antihypertensive properties.
Piperidine: Widely used in drug discovery for its pharmacophoric features.
Uniqueness: methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolo[2,3-b]pyridine core with methyl and methylaminomethyl groups makes it a versatile scaffold for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-methyl-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-11-6-8-7-13(2)10-9(8)4-3-5-12-10/h3-5,7,11H,6H2,1-2H3 |
Clave InChI |
AWWRUNWWJMMIIO-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CN(C2=C1C=CC=N2)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
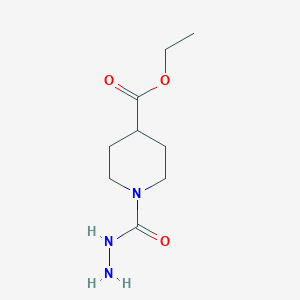
![1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B8776463.png)

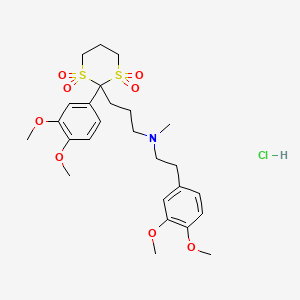

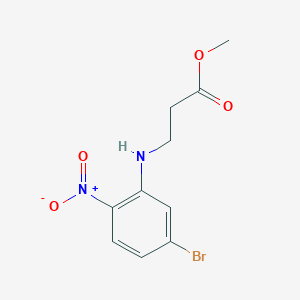
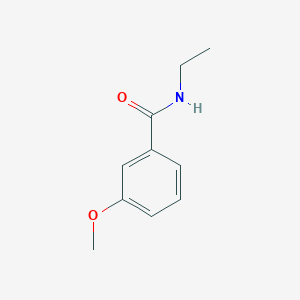
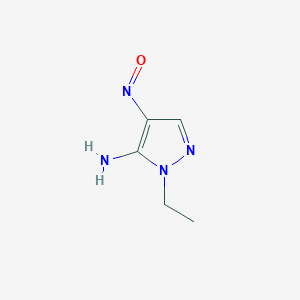
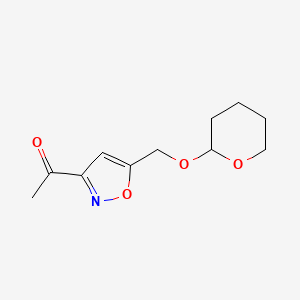

![8-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8776535.png)
